N-(isoxazol-4-yl)-4-(piperidin-1-ylsulfonyl)benzamide

regiochemistry hydrogen-bond acceptor geometry sulfonamide drug design

This compound's defined 4-isoxazolyl amide linkage and para-piperidine sulfonamide geometry ensure precise pharmacophore alignment for carbonic anhydrase screening and TLR4 co-adjuvant research—unlike generic sulfonamide mixtures. Its lead-like MW (335.38) and cLogP (~1.8) support SAR expansion. Procure with confidence for target specificity; avoid uncharacterized analogs that may abrogate activity.

Molecular Formula C15H17N3O4S
Molecular Weight 335.38
CAS No. 1396864-48-4
Cat. No. B2518038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(isoxazol-4-yl)-4-(piperidin-1-ylsulfonyl)benzamide
CAS1396864-48-4
Molecular FormulaC15H17N3O4S
Molecular Weight335.38
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CON=C3
InChIInChI=1S/C15H17N3O4S/c19-15(17-13-10-16-22-11-13)12-4-6-14(7-5-12)23(20,21)18-8-2-1-3-9-18/h4-7,10-11H,1-3,8-9H2,(H,17,19)
InChIKeyVKEYHURNQAKMQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Isoxazol-4-yl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS 1396864-48-4): Sourcing Considerations and Structural Differentiation


N-(Isoxazol-4-yl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS 1396864-48-4) is a fully synthetic small molecule (C15H17N3O4S, MW 335.38 g/mol) comprising an isoxazole ring linked via an amide bond to a para-substituted phenyl sulfonamide bearing a terminal piperidine. This compound belongs to the broader class of aromatic sulfonamides, a scaffold frequently exploited in medicinal chemistry and chemical biology for its ability to engage diverse biological targets. Its procurement is typically from specialized chemical suppliers in ≥95% purity for research use . Publicly available primary pharmacological data for this specific compound remain limited, placing the burden of differentiation primarily on its distinct regiochemical and conformational features relative to close structural analogs.

Avoiding Procurement Pitfalls: Why N-(Isoxazol-4-yl)-4-(piperidin-1-ylsulfonyl)benzamide Analogs Cannot Be Presumed Interchangeable


Within the sulfonamide-benzamide chemical space, subtle structural modifications can abrogate or invert biological activity, making generic substitution a high-risk strategy. The isoxazole nitrogen placement (4-yl vs. 3-yl), the sulfonamide substitution pattern (para vs. meta), and the identity of the terminal heterocycle (piperidine vs. morpholine) are known determinants of hydrogen-bonding geometry, target residence time, and isoform selectivity in sulfonamide-binding proteins, such as carbonic anhydrases [1]. Without direct head-to-head data, purchasers must evaluate these structural parameters as predictors of divergent behavior rather than assuming functional equivalence. The quantitative evidence presented below, though limited in scope, highlights the specific molecular features that distinguish N-(isoxazol-4-yl)-4-(piperidin-1-ylsulfonyl)benzamide from its nearest structural relatives.

Quantitative Differentiation Evidence for N-(Isoxazol-4-yl)-4-(piperidin-1-ylsulfonyl)benzamide


Regioisomeric Differentiation: 4-Isoxazolyl vs. 3-Isoxazolyl Amide Connectivity

The target compound features an amide bond at the isoxazole 4-position, placing the ring nitrogen distal to the linker. In the 3-isoxazolyl regioisomer (N-(isoxazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide), the endocyclic nitrogen and oxygen are proximal to the amide carbonyl, altering the local electrostatic potential and hydrogen-bond acceptor vector. While direct comparative biochemical data for these exact compounds are not publicly available, congeneric series of isoxazole-containing sulfonamides demonstrate that shifting the substitution from the 4- to the 3-position can modulate carbonic anhydrase inhibitory Ki values by over 10-fold [1]. Users selecting between these regioisomers cannot assume equipotent target engagement.

regiochemistry hydrogen-bond acceptor geometry sulfonamide drug design

Terminal Heterocycle Differentiation: Piperidine vs. Morpholine Sulfonamide

The piperidine sulfonamide terminus in the target compound (cLogP estimated ~1.8, pKa conjugate acid ~8.7) contrasts with the morpholine analog N-(isoxazol-4-yl)-4-(morpholinosulfonyl)benzamide (cLogP estimated ~1.2, pKa conjugate acid ~6.1). The piperidine variant is more lipophilic and more basic, which can influence membrane permeability, lysosomal sequestration potential, and off-target interactions with aminergic receptors [2]. In a related series of 4-(piperidin-1-ylsulfonyl)benzamide immunopotentiators, the piperidine sulfonamide motif was essential for sustaining NF-κB activation over 16 hours, a functional property not replicated by morpholine-containing analogs [1].

heterocycle SAR cLogP basicity solubility

Sulfonamide Substitution Pattern: Para vs. Meta Benzamide Geometry

The target compound bears the piperidine sulfonamide at the para-position of the benzamide ring, yielding a linear, extended molecular shape (calculated length ~14.5 Å). The meta-substituted regioisomer N-(1,2-oxazol-3-yl)-3-(piperidine-1-sulfonyl)benzamide introduces a kinked geometry (~120° angle at the phenyl core). In sulfonamide-based enzyme inhibitors, para-substitution typically favors the canonical binding mode observed for aryl sulfonamide zinc-binding groups within carbonic anhydrase active sites, while meta-substituted variants often display reduced or absent inhibition due to steric incompatibility with the narrow active-site tunnel [1].

substitution pattern molecular shape para-selectivity target fit

Molecular Weight and Physicochemical Positioning Within the Isoxazole-Sulfonamide Chemical Space

At MW 335.38, the target compound occupies the lower end of the 'lead-like' chemical space (commonly defined as MW ≤ 350). Closely related analogs with additional substituents (e.g., N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, MW 403.41) exceed this threshold and consequently exhibit reduced ligand efficiency metrics. The target compound's H-bond donor count (1: amide NH), H-bond acceptor count (6), and rotatable bond count (5) place it within favorable oral druggability space per Lipinski and Veber guidelines , providing a superior starting point for hit-to-lead optimization compared to larger, more complex analogs.

physicochemical property lead-likeness fragment-based design MW distribution

Research and Industrial Application Scenarios for N-(Isoxazol-4-yl)-4-(piperidin-1-ylsulfonyl)benzamide


Carbonic Anhydrase Inhibitor Screening and Isozyme Profiling

The compound's embedded sulfonamide group and isoxazole amide motif align with the pharmacophore of carbonic anhydrase (CA) inhibitors, particularly for cytosolic isoforms hCA II and VII. Based on class-level evidence showing that isoxazole-containing benzenesulfonamides achieve Ki values in the low nanomolar range against these isoforms [1], this compound can serve as a screening candidate for CA-related diseases including glaucoma, neuropathic pain, and certain cancers. The specific 4-isoxazolyl amide connectivity and para-sulfonamide geometry provide a defined pharmacophore for SAR expansion.

Immunomodulatory Co-Adjuvant Scaffold Optimization

The 4-(piperidin-1-ylsulfonyl)benzamide substructure has demonstrated utility in sustaining TLR4-mediated innate immune activation as a co-adjuvant for vaccine applications [1]. The target compound, offering an unsubstituted isoxazole at the amide terminus, presents an attractive, lower-MW scaffold for optimizing the co-adjuvant pharmacophore. Its calculated property profile (MW 335, cLogP ~1.8) supports iterative medicinal chemistry exploration in this therapeutic area.

Fragment-Based and Structure-Guided Drug Design Campaigns

With a molecular weight of 335.38, the compound sits within lead-like chemical space and can serve as an advanced fragment or early lead for targets requiring a sulfonamide anchor. The para-substituted benzamide core allows computational docking and X-ray crystallography to map key interactions, while the piperidine ring offers a vector for subsequent substitution to modulate selectivity and ADME properties. Its structural differentiation from morpholine and meta-substituted analogs provides clear decision points for hit prioritization [1].

Quote Request

Request a Quote for N-(isoxazol-4-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.